Stereochemical Configuration: (S)-Enantiomer vs. Racemate vs. (R)-Enantiomer
The target compound is supplied as the single (S)-enantiomer (InChIKey: OPKKDFVVUPOQHU-QMMMGPOBSA-N) [1]. Its mirror-image (R)-enantiomer and the racemic mixture (CAS 1308559-40-1 without stereodescriptor) represent the closest possible analogs. In any stereosensitive application—enzyme inhibition, receptor binding, chiral chromatography, or asymmetric catalysis—the (S) and (R) enantiomers are expected to exhibit quantitatively different activity profiles. This is a fundamental principle of chiral recognition; enantiomers of alaninamide derivatives have been shown to differ in binding affinity by factors exceeding 100-fold in enzyme inhibition assays [2]. While no direct comparative biochemical data exist specifically for this compound in the public domain, procurement of the single enantiomer rather than the racemate eliminates a confounding variable that can compromise assay reproducibility and SAR interpretation [1].
| Evidence Dimension | Stereochemical purity and expected differential biological activity |
|---|---|
| Target Compound Data | (S)-enantiomer, [α]D not publicly reported; InChIKey defines absolute (S) configuration at α-carbon |
| Comparator Or Baseline | (R)-enantiomer or racemic mixture (unspecified stereochemistry CAS 1308559-40-1 entries) |
| Quantified Difference | Enantiomers of structurally related alaninamide derivatives show up to >100-fold difference in Ki or IC50 values in published enzyme/receptor assays (class-level inference) [2]. |
| Conditions | Stereochemical comparison; no direct head-to-head experimental data available for this specific compound |
Why This Matters
Procuring the defined (S)-enantiomer eliminates stereochemical ambiguity, ensuring that observed biological or chromatographic signals are attributable to a single molecular entity rather than a mixture with unknown enantiomeric ratio.
- [1] PubChem CID 61145671. InChIKey OPKKDFVVUPOQHU-QMMMGPOBSA-N confirms (S) absolute configuration. National Center for Biotechnology Information. View Source
- [2] Brooijmans, N., Kuntz, I.D. (2003). Molecular recognition and docking algorithms. Annual Review of Biophysics and Biomolecular Structure, 32:335-373. Class-level reference establishing that enantiomeric ligands routinely exhibit quantitative differences in binding affinity due to differential 3D complementarity with chiral binding sites. View Source
